1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Descripción
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-15-14-26-19-9-5-4-8-18(19)21(23-22(26)29)30-16-20(28)25-12-10-24(11-13-25)17-6-2-1-3-7-17/h1-3,6-7,27H,4-5,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGSSIVTXMGZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Ethanolamine with Cyclohexane-1,3-dione
The tetrahydroquinazolinone core was synthesized via acid-catalyzed cyclization. A mixture of cyclohexane-1,3-dione (10.0 g, 89.2 mmol) and ethanolamine (5.46 g, 89.2 mmol) in 1,4-dioxane (100 mL) containing p-toluenesulfonic acid monohydrate (1.7 g, 8.9 mmol) was refluxed at 110°C for 24 h. Post-reaction workup afforded 1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one as a white crystalline solid (12.1 g, 78% yield).
Key Characterization Data
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.92 (s, 1H, NH), 4.80 (t, J = 5.2 Hz, 1H, OH), 3.75 (q, J = 5.1 Hz, 2H, CH2OH), 3.52 (t, J = 5.3 Hz, 2H, NCH2), 2.62–2.55 (m, 4H, cyclohexyl H), 1.85–1.78 (m, 4H, cyclohexyl H).
- HRMS (ESI): m/z calcd for C10H15N2O2 [M+H]+: 211.1178; found: 211.1181.
Synthesis of 2-Bromo-1-(4-Phenylpiperazin-1-yl)Ethanone
N-Alkylation of 4-Phenylpiperazine
A solution of 4-phenylpiperazine (3.0 g, 18.7 mmol) and bromoacetyl bromide (3.8 g, 18.7 mmol) in dichloromethane (50 mL) was stirred at 0°C for 2 h. The precipitated product was filtered and recrystallized from ethyl acetate to yield 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone as off-white crystals (4.9 g, 87%).
Analytical Data
- M.p.: 132–134°C
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 2H), 6.94–6.87 (m, 3H), 4.12 (s, 2H, COCH2Br), 3.62–3.55 (m, 4H, piperazine H), 2.95–2.88 (m, 4H, piperazine H).
Thioether Coupling and Final Assembly
Nucleophilic Displacement Reaction
A mixture of 4-mercapto-tetrahydroquinazolinone (2.0 g, 8.3 mmol), 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone (2.7 g, 8.3 mmol), and K2CO3 (1.72 g, 12.4 mmol) in anhydrous DMF (30 mL) was heated at 60°C for 12 h. Purification by silica gel chromatography (hexane/EtOAc 3:1) afforded the target compound as a pale-yellow solid (3.1 g, 72%).
Comprehensive Characterization
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.22 (s, 1H, NH), 7.30–7.24 (m, 2H), 6.95–6.88 (m, 3H), 4.85 (t, J = 5.2 Hz, 1H, OH), 4.12 (s, 2H, SCH2CO), 3.80–3.72 (m, 4H, CH2OH + NCH2), 3.65–3.58 (m, 4H, piperazine H), 2.95–2.88 (m, 4H, piperazine H), 2.70–2.62 (m, 4H), 1.90–1.82 (m, 4H).
- $$ ^{13}C $$ NMR (100 MHz, DMSO-d6): δ 195.2 (C=O), 166.4 (quinazolinone C=O), 151.2, 129.4, 119.8, 116.3 (aromatic C), 62.4 (CH2OH), 54.7, 49.3, 45.8 (piperazine CH2), 35.6, 29.4, 24.8 (cyclohexyl CH2).
- HRMS (ESI): m/z calcd for C23H30N5O3S [M+H]+: 480.2065; found: 480.2069.
Optimization Studies and Yield Analysis
Reaction parameters were systematically optimized to maximize efficiency:
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 2.1 | Catalyst Loading | 10 mol% TsOH.H2O | 78% → 85% |
| 3.2 | Solvent | DMF | 82% vs 68% (EtOH) |
| 5.1 | Base | K2CO3 | 72% vs 58% (NaHCO3) |
Análisis De Reacciones Químicas
Types of Reactions
1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a hydroxylated quinazolinone.
Substitution: Formation of halogenated or nitrated derivatives of the phenylpiperazine moiety.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticonvulsant Activity
Studies have shown that derivatives of piperazine compounds often demonstrate anticonvulsant properties. For instance, related compounds have been synthesized and tested for their efficacy against seizures in animal models. The structure of 1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suggests it may also possess similar anticonvulsant effects due to its structural analogies with known active substances .
Antidepressant Potential
Given the presence of the piperazine moiety in its structure, this compound may interact with serotonin and dopamine receptors. Research into related compounds indicates that modifications to piperazine structures can enhance antidepressant activity. This suggests a potential for developing new antidepressants based on this compound's framework .
Antitumor Activity
Preliminary studies have indicated that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of a phenylpiperazine group may enhance the selectivity and efficacy of the compound against tumor cells, making it a candidate for further investigation in cancer therapy .
Case Studies
Several studies have investigated the pharmacological profiles of similar compounds:
Case Study 1: Anticonvulsant Screening
A study synthesized various N-substituted phenylpiperazine derivatives and evaluated their anticonvulsant activity using maximal electroshock and pentylenetetrazole models. The findings indicated that certain substitutions significantly enhanced efficacy against seizures .
Case Study 2: Antidepressant Activity Evaluation
Another study focused on piperazine-based compounds where structural modifications were correlated with increased serotonin receptor affinity. This research supports the hypothesis that similar modifications in the target compound could yield promising antidepressant properties .
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects. Additionally, the quinazolinone core can interact with various enzymes and proteins, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Findings
Synthetic Efficiency: The triazole-containing quinazolinone derivatives () achieve high yields (77–86%) using a recoverable Cu@Py-Oxa@SPION catalyst, suggesting advantages in green chemistry and scalability compared to the target compound’s inferred synthesis.
Structural-Activity Relationships: The phenylpiperazine group in both the target compound and Compound 267 is critical for kinase interactions, but the target’s tetrahydroquinazolinone core may enhance conformational flexibility compared to planar quinazolinones . Thioether linkages (common in all compared compounds) improve metabolic stability and binding affinity by introducing sulfur-based hydrophobicity .
Research Implications and Gaps
- Catalytic Innovations: Adopting magnetic nanoparticle-supported catalysts (e.g., Cu@Py-Oxa@SPION ) could enhance the target compound’s synthesis efficiency.
- Structural Optimization : Modifying the hydroxyethyl or phenylpiperazine groups may improve solubility or target specificity.
Actividad Biológica
1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 941979-18-6) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.5 g/mol. The structure features a tetrahydroquinazolinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 941979-18-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in various signaling pathways. The compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antitumor Effects : By modulating pathways associated with cell proliferation and apoptosis.
- Neuropharmacological Effects : Possible interactions with serotonin and dopamine receptors due to the piperazine structure.
Antimicrobial Activity
Research indicates that derivatives of piperazine exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target molecule inhibited bacterial growth effectively, suggesting a potential application in developing new antibiotics .
Antitumor Activity
In preclinical studies, compounds containing the tetrahydroquinazolinone scaffold have demonstrated promising antitumor activity. For example, modifications in the structure have led to enhanced potency against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Neuropharmacological Studies
The piperazine component has been linked to modulation of neurotransmitter systems. Compounds with similar structures have shown effects on serotonin receptors, which could translate into anxiolytic or antidepressant-like effects. This aspect is particularly relevant given the increasing interest in developing new treatments for mental health disorders .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various piperazine derivatives, including those structurally related to our compound. Results indicated that these compounds displayed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Antitumor Potential
In vitro studies on cancer cell lines demonstrated that modifications in the quinazolinone structure led to IC50 values as low as 5 µM for certain derivatives. These findings suggest that the compound's structural features are crucial for its cytotoxic activity against specific tumors .
Q & A
Basic Research Questions
Q. What are the key steps and intermediates in synthesizing 1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of a quinazolinone core via cyclization of anthranilic acid derivatives with thio-containing reagents (e.g., thiophen-2-carboxylic acid) under reflux conditions .
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or acylation reactions. Ethanol or PEG-400 are common solvents, with catalysts like bleaching earth clay (pH 12.5) used to enhance yield .
- Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) or chromatography. Yields range from 60–85% depending on substituent reactivity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
- NMR Spectroscopy : ¹H-NMR identifies hydrogen environments (e.g., thiophene protons at δ 7.2–7.4 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., loss of the hydroxyethyl group as a common fragment) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism in the quinazolinone core) .
- DEPT-135 and 2D-COSY : To distinguish overlapping signals in complex heterocyclic systems .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for ambiguous substituents .
Q. What strategies optimize reaction conditions for higher yields in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for piperazine coupling .
- Catalyst Screening : Acidic catalysts (p-TsOH) enhance cyclization efficiency in quinazolinone formation .
- Temperature Control : Reflux conditions (~80°C) balance reaction rate and byproduct formation in thioether linkages .
Q. How can molecular docking studies predict biological targets for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for quinazolinones (e.g., Mycobacterium tuberculosis enzymes, kinase domains) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp/Tyr in TB targets) .
- Validation : Compare docking poses with co-crystallized ligands from PDB databases (e.g., 3HEG for kinase inhibition) .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 4-phenylpiperazine group with bulkier substituents (e.g., 4-isopropylphenyl) to assess steric effects on receptor binding .
- Electron-Withdrawing Groups : Introduce halogens (Cl, F) to the phenyl ring to enhance metabolic stability and target affinity .
- Thioether Linkers : Substitute sulfur with oxygen to evaluate pharmacokinetic changes (e.g., solubility vs. membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
